(R)-3-[(2-Chloro-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13531064
Molecular Formula: C17H23ClN2O3
Molecular Weight: 338.8 g/mol
* For research use only. Not for human or veterinary use.
![(R)-3-[(2-Chloro-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester -](/images/structure/VC13531064.png)
Specification
Molecular Formula | C17H23ClN2O3 |
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Molecular Weight | 338.8 g/mol |
IUPAC Name | benzyl (3R)-3-[(2-chloroacetyl)-propan-2-ylamino]pyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C17H23ClN2O3/c1-13(2)20(16(21)10-18)15-8-9-19(11-15)17(22)23-12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3/t15-/m1/s1 |
Standard InChI Key | RPCLHRABNSPQJY-OAHLLOKOSA-N |
Isomeric SMILES | CC(C)N([C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CCl |
SMILES | CC(C)N(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CCl |
Canonical SMILES | CC(C)N(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CCl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a pyrrolidine ring—a five-membered secondary amine—with three distinct substituents:
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A benzyl ester group at the 1-position, contributing to the molecule’s lipophilicity.
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An isopropylamino group at the 3-position, introducing steric bulk and potential hydrogen-bonding capabilities.
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A chloroacetyl moiety attached to the isopropylamine, providing electrophilic reactivity for further derivatization .
The stereochemistry at the 3-position (R-configuration) is critical for interactions with chiral biological targets, as enantiomeric forms often exhibit divergent pharmacological profiles .
Molecular Formula and Weight
Derived from its systematic name, the molecular formula is C₁₇H₂₃ClN₂O₃, yielding a molecular weight of 338.83 g/mol. This calculation aligns with the mass contributions of its functional groups:
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Pyrrolidine core: C₅H₉N (83.13 g/mol)
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Chloroacetyl-isopropylamine: C₅H₉ClNO (149.58 g/mol)
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Benzyl ester: C₈H₈O₂ (136.15 g/mol)
Synthesis and Derivatization
Purification Challenges
The compound’s polarity and stereochemical purity necessitate advanced separation techniques:
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Chiral HPLC: Using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .
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Recrystallization: Optimization from ethyl acetate/hexane mixtures to achieve >99% enantiomeric excess .
Toxicity Considerations
The chloroacetyl group raises potential toxicity concerns:
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Alkylation of Biomolecules: Reactivity with glutathione and nucleophilic amino acids (e.g., cysteine) .
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Metabolic Stability: Predicted rapid hydrolysis in plasma (t₁/₂ < 30 min) based on esterase susceptibility .
Comparative Analysis of Pyrrolidine Derivatives
Table 1 highlights structurally related compounds and their biological activities:
This comparison underscores the importance of the chloroacetyl-benzyl ester combination in balancing reactivity and membrane permeability.
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